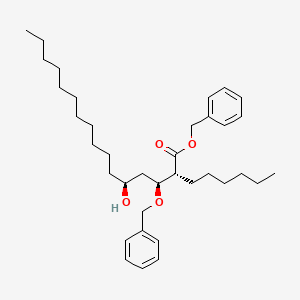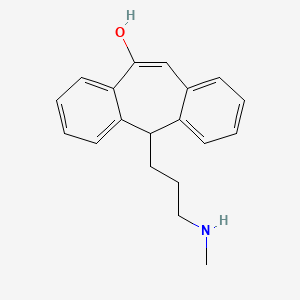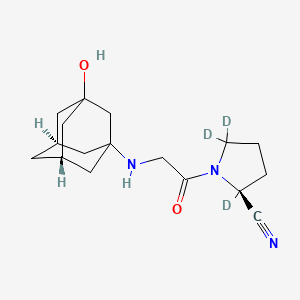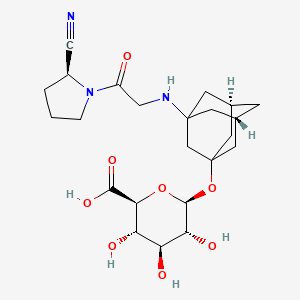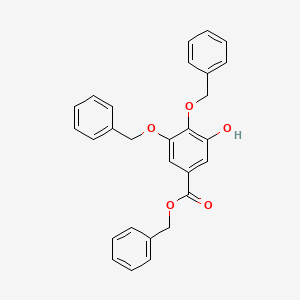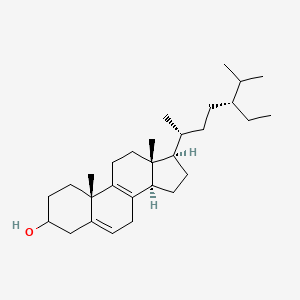
Stigmasta-5,8-diène-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmasta-5,8-dien-3-ol is a phytosterol, a type of steroid derived from plants. It belongs to the class of tetracyclic triterpenes and is structurally similar to cholesterol. This compound is found in various natural sources, including vegetable fats and oils from many plants. It has been studied for its potential health benefits and pharmacological properties, such as anti-inflammatory, anticancer, and antioxidant activities .
Applications De Recherche Scientifique
Stigmasta-5,8-dien-3-ol has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits
Mécanisme D'action
Target of Action
Stigmasta-5,8-dien-3-ol, also known as stigmasterol, is a phytosterol . It has been found to have various biological activities on different metabolic disorders It has been shown to interact with various intracellular signaling pathways involved in numerous types of cancers .
Mode of Action
Stigmasterol has been shown to activate pro-apoptotic proteins and trigger PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways involved in numerous types of cancers . This suggests that stigmasterol may interact with its targets to induce apoptosis, a form of programmed cell death, and inhibit cell proliferation, particularly in cancer cells.
Biochemical Pathways
Stigmasterol affects various biochemical pathways, including the PI3K/Akt, Akt/mTOR, and JAK/STAT, VEGFR-2 signaling pathways . These pathways play crucial roles in cell survival, growth, and proliferation. By interacting with these pathways, stigmasterol can influence the growth and survival of cells, particularly cancer cells.
Pharmacokinetics
In silico properties have revealed high permeability for human intestinal stigmasterol and the blood–brain barrier . This suggests that stigmasterol may have good bioavailability.
Result of Action
The result of stigmasterol’s action is the inhibition of cell proliferation and the induction of apoptosis in various types of cancer cells . This is achieved through its interaction with various intracellular signaling pathways and its activation of pro-apoptotic proteins .
Action Environment
The action of stigmasterol can be influenced by various environmental factors. For instance, it is recommended to ensure adequate ventilation when handling stigmasterol to avoid dust formation . . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of stigmasterol.
Analyse Biochimique
Biochemical Properties
Stigmasta-5,8-dien-3-ol has shown impressive pharmacological effects such as anticancer, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective activities .
Cellular Effects
Stigmasta-5,8-dien-3-ol has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to inhibit the proliferation of gastric and gallbladder cancer cells in a dose-dependent manner . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Stigmasta-5,8-dien-3-ol is complex and multifaceted. It exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to act on the Akt/mTOR and JAK/STAT pathways in ovarian and gastric cancers .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Stigmasta-5,8-dien-3-ol in animal models are limited, it has been found that the compound exhibits cytotoxicity with decreasing cell viability in a dose-dependent manner . These effects were found to be lower compared to the positive control, Adriamycin .
Metabolic Pathways
Stigmasta-5,8-dien-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Stigmasta-5,8-dien-3-ol can be synthesized from sitosterol, a common plant sterol. The synthesis involves the direct hydroxylation of the sitosterol side chain using methyl (trifluoromethyl) dioxirane. The reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of stigmasta-5,8-dien-3-ol typically involves the extraction of sitosterol from plant sources, followed by chemical modification to introduce the desired functional groups. The process may include steps such as acetylation, epoxidation, and oxidation to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Stigmasta-5,8-dien-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion to stigmasta-5,22-dien-3,7-dione using oxidizing agents.
Reduction: Reduction of double bonds to form saturated derivatives.
Substitution: Introduction of different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as acetic anhydride for acetylation and epoxidation agents for introducing epoxide groups.
Major Products:
Oxidation: Stigmasta-5,22-dien-3,7-dione.
Reduction: Saturated derivatives like stigmastane-3,7-dione.
Substitution: Various derivatives such as stigmasta-5,22-dien-3,7-dione and stigmasta-3,7-dion-5,6,22,23-ol.
Comparaison Avec Des Composés Similaires
Stigmasta-5,8-dien-3-ol is similar to other phytosterols such as:
Stigmasterol: Shares a similar structure but differs in the position of double bonds.
Beta-sitosterol: Another common plant sterol with similar health benefits but different structural features.
Campesterol: Similar in structure but with variations in the side chain .
Uniqueness: Stigmasta-5,8-dien-3-ol is unique due to its specific double bond positions and the resulting biological activities. Its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
(10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,25-,26+,28+,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKQKCINTCFCGY-SARQZZSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



